Comparative Binding Affinity Versus Regioisomeric Analogs for CDK2
A direct head-to-head comparison of the target compound (3-CF3-substituted benzoyl) with its 4-CF3-substituted regioisomer (CAS 1448036-13-2) or the unsubstituted 6-benzoyl parent derivative for CDK2 binding affinity is not available in the public domain. A BindingDB entry for a structurally distinct pyrrolo[3,4-d]pyrimidine (BDBM50444936) reported a weak CDK2 Kd of 2.40E+3 nM and a Ki of 2.80E+3 nM [1], establishing a baseline affinity for this scaffold. The 3-CF3 substituent on the target compound is hypothesized, based on class-level inference from 6-substituted pyrrolo[3,4-d]pyrimidine patents, to enhance target engagement compared to the unsubstituted analog, but no quantitative evidence exists to confirm this hypothesis for CDK2 [2].
| Evidence Dimension | CDK2 Binding Affinity |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | BDBM50444936 (a distinct pyrrolo[3,4-d]pyrimidine): CDK2 Kd = 2.40E+3 nM, Ki = 2.80E+3 nM |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | CDK2 binding assay (unknown origin), 20-80°C, circular dichroism / fluorescence polarization |
Why This Matters
The absence of comparative CDK2 binding data for the target compound prevents any evidence-based claim of superior target engagement over regioisomeric or unsubstituted analogs, which is a critical gap for procurement decisions in kinase inhibitor research.
- [1] BindingDB. (n.d.). Entry BDBM50444936 (CHEMBL3099760). Retrieved from http://ww.w.bindingdb.org. View Source
- [2] Ramurthy, S., Dillon, M. P., Subramanian, S., Poon, D., Rauniyar, V., Shafer, C., ... & Tanner, H. R. (2015). U.S. Patent Application No. 14/428,546 (US20150274733A1). Washington, DC: U.S. Patent and Trademark Office. Retrieved from https://www.patents-review.com/a/20150274733-dihydropyrrolidino-pyrimidines-kinase-inhibitors.html View Source
